![molecular formula C16H15N3OS2 B295254 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B295254.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, also known as DMS-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including cancer biology, neuroscience, and drug discovery.
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including HDACs, PARP, and Topo II. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in several types of cancer. PARP is involved in DNA repair and has been shown to be overactivated in cancer cells. Topo II is involved in DNA replication and has been shown to be overexpressed in several types of cancer. By inhibiting these enzymes, this compound may induce cell cycle arrest, apoptosis, and DNA damage in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo. This compound has also been shown to have neuroprotective effects and may protect against the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple enzymes involved in disease pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields of research, such as immunology and infectious diseases, and the determination of its optimal dosage and administration in clinical trials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves several steps, including the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea and a reducing agent. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, LC-MS, and HPLC.
Scientific Research Applications
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. In cancer biology, this compound has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo. In neuroscience, this compound has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in disease pathways.
Properties
Molecular Formula |
C16H15N3OS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10-11(2)22-16-14(10)15(17-9-18-16)21-8-13(20)19-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,19,20) |
InChI Key |
MJYPWKZREPCSMF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


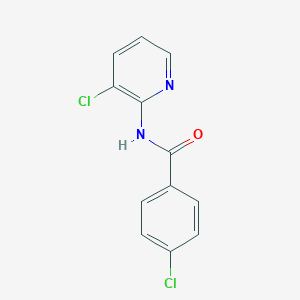
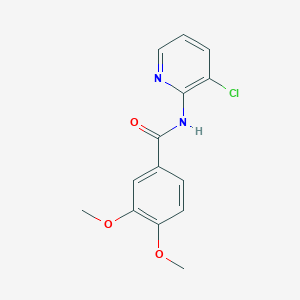
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
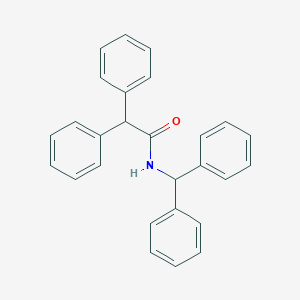
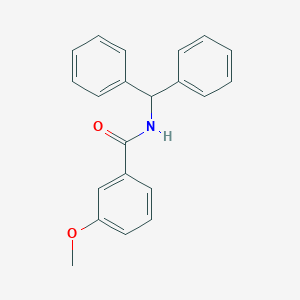
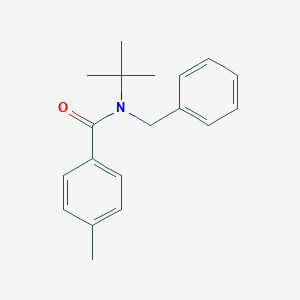
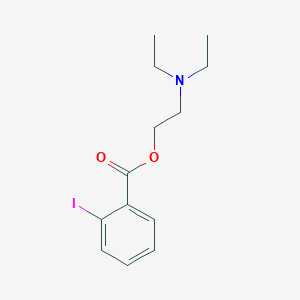
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
